molecular formula C24H23F3N2O2 B609053 Miricorilant CAS No. 1400902-13-7

Miricorilant

Cat. No.: B609053
CAS No.: 1400902-13-7
M. Wt: 428.4 g/mol
InChI Key: GVVUZBSCYAVFTI-UHFFFAOYSA-N
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Description

Miricorilant is a small molecule that functions as a selective glucocorticoid receptor modulator and mineralocorticoid receptor antagonist. It was developed by Corcept Therapeutics for the treatment of nonalcoholic steatohepatitis and weight gain associated with atypical antipsychotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of miricorilant involves several steps, starting with the preparation of the core pyrimidine-2,4-dione structure. The key steps include:

    Formation of the pyrimidine ring: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenylcyclohexyl group: This step involves the addition of a phenylcyclohexyl moiety to the pyrimidine ring.

    Addition of the trifluoromethylphenyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Miricorilant undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Miricorilant has several scientific research applications, including:

    Chemistry: Used as a model compound to study selective receptor modulation.

    Biology: Investigated for its effects on glucocorticoid and mineralocorticoid receptors.

    Medicine: Explored for the treatment of nonalcoholic steatohepatitis and weight gain associated with atypical antipsychotics.

    Industry: Potential applications in the development of new therapeutic agents

Mechanism of Action

Miricorilant exerts its effects by selectively modulating the glucocorticoid receptor and antagonizing the mineralocorticoid receptor. This modulation affects various molecular pathways, including those involved in energy balance, adiposity, and lipid metabolism. By binding to these receptors, this compound can influence the availability of energy substrates and reduce lipid accumulation in the liver .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Miricorilant

This compound is unique in its dual action as both a glucocorticoid receptor modulator and a mineralocorticoid receptor antagonist. This dual action allows it to effectively target conditions like nonalcoholic steatohepatitis and weight gain associated with atypical antipsychotics, making it a promising therapeutic agent .

Properties

CAS No.

1400902-13-7

Molecular Formula

C24H23F3N2O2

Molecular Weight

428.4 g/mol

IUPAC Name

6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31)

InChI Key

GVVUZBSCYAVFTI-UHFFFAOYSA-N

SMILES

C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Miricorilant;  CORT 118335;  CORT-118335;  CORT118335; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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